
Indocyanine green
Overview
Description
Indocyanine green (ICG) is a water-soluble tricarbocyanine dye with a molecular weight of 774.96 Da. It exhibits peak absorption at 800–810 nm and fluorescence emission at 830–850 nm in the near-infrared (NIR) spectrum, making it ideal for deep-tissue imaging . ICG binds strongly to plasma proteins, primarily albumin, and is rapidly cleared by hepatocytes via organic anion-transporting polypeptides (OATP1B3) and sodium-taurocholate co-transporting polypeptide (NTCP), with a short plasma half-life of 120–240 seconds . Its safety profile is robust, with an LD₅₀ of 80 mg/kg in animal studies, and it is FDA-approved for hepatic function assessment, angiography, and surgical navigation .
Preparation Methods
Indocyanine green can be synthesized by reacting 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone without a solvent to produce 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate. This intermediate is then treated with N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide and triethylamine in ethanol, followed by extraction in ether, and finally converted to the sodium iodide salt in an alcoholic solvent . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis and purity.
Chemical Reactions Analysis
Indocyanine green undergoes various chemical reactions, including:
Oxidation: When exposed to light, this compound can react with molecular oxygen to form singlet oxygen species.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The sulfonate groups can be substituted under certain conditions, altering its solubility and binding properties.
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions but often involve changes in the dye’s fluorescence properties.
Scientific Research Applications
Diagnostic Applications
Indocyanine green is primarily used for imaging and assessing physiological functions in various medical fields:
- Liver Function Assessment : ICG is commonly employed to evaluate liver function through dynamic imaging techniques. It is rapidly taken up by the liver, allowing for the assessment of hepatic blood flow and function .
- Cardiac Output Measurement : The dye is utilized to measure cardiac output, providing insights into cardiovascular health .
- Ophthalmic Imaging : this compound angiography is a technique used to visualize retinal and choroidal circulation, aiding in the diagnosis of retinal diseases .
- Sentinel Lymph Node Mapping : In oncology, ICG is used to identify sentinel lymph nodes during cancer surgeries, such as breast cancer and melanoma, enhancing surgical precision .
- Gynecological Applications : ICG has been applied in gynecology for detecting endometriosis and assessing uterine perfusion, providing critical information during surgeries .
Table 1: Diagnostic Applications of this compound
Application | Description | Clinical Relevance |
---|---|---|
Liver Function | Evaluates hepatic blood flow | Preoperative assessment |
Cardiac Output | Measures cardiac output | Cardiovascular diagnostics |
Ophthalmic Imaging | Visualizes retinal circulation | Diagnosis of retinal diseases |
Sentinel Lymph Node | Identifies sentinel lymph nodes | Enhances cancer surgery outcomes |
Gynecological Imaging | Detects endometriosis and assesses uterine perfusion | Improves surgical decision-making |
Therapeutic Applications
Beyond diagnostics, this compound has therapeutic applications, particularly in photothermal therapy:
- Tumor Ablation : ICG can be used in photothermal therapy to target and destroy tumor cells. When exposed to near-infrared light, ICG generates heat that can selectively ablate tumors with minimal damage to surrounding tissues .
- Photodynamic Therapy : The compound is being explored in combination with other agents for photodynamic therapy, where it acts as a photosensitizer to enhance the efficacy of treatment against various cancers .
Table 2: Therapeutic Applications of this compound
Application | Mechanism | Clinical Relevance |
---|---|---|
Tumor Ablation | Generates heat upon NIR exposure | Targets malignant cells |
Photodynamic Therapy | Acts as a photosensitizer | Enhances cancer treatment efficacy |
Case Studies and Research Findings
Numerous studies have highlighted the efficacy and safety of this compound across different applications:
- A study demonstrated the successful use of ICG in identifying sentinel lymph nodes in breast cancer patients, leading to reduced surgical intervention times and improved patient outcomes .
- Research involving photothermal therapy showed significant tumor necrosis in animal models treated with ICG combined with laser irradiation, indicating promising results for future clinical applications .
- In gynecological surgery, ICG was used to visualize endometriosis lesions effectively, aiding surgeons in making informed decisions during procedures .
Mechanism of Action
Indocyanine green exerts its effects primarily through its fluorescence properties. When injected, it binds tightly to plasma proteins and remains confined to the vascular system . It is taken up by hepatic parenchymal cells and excreted into the bile, making it useful for liver function tests . In photodynamic therapy, this compound produces reactive oxygen species upon exposure to near-infrared light, which can kill cancer cells and bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds and Technologies
ICG vs. Fluorescein Angiography (FA)
Parameter | ICG Angiography (ICGA) | Fluorescein Angiography (FA) |
---|---|---|
Target Tissue | Choroid, choriocapillaris | Retinal vasculature |
Protein Binding | 98% (bound to lipoproteins) | 60–80% (free fluorescein leaks) |
Penetration Depth | 700–900 µm (choroidal imaging) | 200–300 µm (retinal imaging) |
Adverse Effects | Rare anaphylaxis (0.05%) | Higher risk of nausea, urticaria |
Clinical Utility | Detects choroidal inflammation, CNV | Retinal ischemia, macular edema |
- In posterior uveitis, ICGA identifies choroidal granulomas and stromal inflammation with 89% specificity, compared to FA’s 67% .
ICG Angiography vs. Swept-Source OCT Angiography (SS-OCTA)
Parameter | ICGA | SS-OCTA |
---|---|---|
Invasiveness | Requires IV dye injection | Non-invasive |
Resolution | 100–200 µm | 5–20 µm (capillary-level) |
Field of View | 50–70° (standard) | 90–120° (widefield montage) |
Choriocapillaris (CC) Imaging | Limited by low resolution | High-resolution CC flow voids |
Clinical Use Cases | Choroiditis, VKH syndrome | Diabetic retinopathy, AMD |
- Key Findings :
ICG vs. Alternative NIR Dyes (e.g., Methylene Blue, IRDye800CW)
Parameter | ICG | Methylene Blue | IRDye800CW |
---|---|---|---|
Peak Emission | 830 nm | 700 nm | 800 nm |
Clearance Route | Hepatic (biliary) | Renal | Renal/hepatic |
Toxicity | Low (FDA-approved) | Moderate (methemoglobinemia) | Low (experimental) |
Tumor Targeting | Passive (EPR effect) | Non-specific | Active (antibody-conjugated) |
- Key Findings: ICG’s reliance on the enhanced permeability and retention (EPR) effect limits tumor specificity compared to antibody-conjugated IRDye800CW . Methylene blue causes false-positive lymph node mapping due to renal excretion and non-specific uptake, whereas ICG exhibits higher specificity in sentinel lymph node biopsy (96% vs. 82%) .
ICG vs. Novel Derivatives (e.g., ICG-Derived Carbon Dots, ICGCDs)
Parameter | ICG | ICGCDs |
---|---|---|
Photostability | Low (rapid photobleaching) | High (10x stability) |
Thermal Stability | Degrades at 50°C | Stable up to 100°C |
Therapeutic Applications | Limited to imaging | Photothermal/Photodynamic therapy |
- Key Findings :
- Hydrothermal synthesis of ICGCDs enhances photothermal conversion efficiency by 300%, enabling tumor ablation at lower doses (0.5 mg/kg vs. 2 mg/kg for ICG) .
Biological Activity
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been utilized extensively in medical imaging and therapeutic applications since its FDA approval in 1959. This article delves into the biological activity of ICG, highlighting its mechanisms, applications in various medical fields, and recent research findings.
Chemical Properties:
- Molecular Structure: ICG is a tricarbocyanine dye that is water-soluble but relatively hydrophobic.
- Photophysical Characteristics: It operates within the 700-900 nm wavelength range, with excitation and emission maxima at 787 nm and 815 nm, respectively. Its quantum yield is 0.14, and it has an extinction coefficient of 223,000 Mcm .
Mechanism of Action:
ICG binds primarily to plasma proteins, particularly albumin, which facilitates its rapid uptake by the liver for excretion into bile. This property is crucial for its use in imaging and therapeutic applications . The dye's ability to absorb NIR light allows it to induce photothermal effects and generate reactive oxygen species (ROS), which are instrumental in cancer therapy through mechanisms such as apoptosis and ferroptosis .
Applications in Medical Imaging
ICG's primary application lies in its use as a fluorescent marker for various imaging techniques:
- Intraoperative Imaging: ICG fluorescence has shown high efficacy in localizing tumors during surgeries, particularly non-palpable breast tumors. A systematic review indicated a tumor identification rate of 100% across multiple studies .
- Liver Function Assessment: The clearance rate of ICG is often used to evaluate liver function, with normal retention rates indicating healthy hepatic activity .
Therapeutic Applications
Cancer Treatment:
Recent studies have highlighted ICG's potential as a theranostic agent, combining diagnostic imaging with therapeutic effects:
- Photothermal Therapy (PTT): ICG can be used in PTT to selectively destroy cancer cells by converting absorbed light into heat. This method has shown promising results in various cancer models .
- Antimicrobial Activity: ICG has demonstrated antimicrobial properties when used in combination with light exposure, enhancing its efficacy against certain pathogens .
Efficacy in Tumor Identification
A meta-analysis involving 11 studies with 366 patients showed that ICG fluorescence achieved a tumor identification rate of 100% except for one study, which reported an 87% rate. Clear resection margins were noted in 88-100% of patients undergoing procedures guided by ICG fluorescence .
Safety and Retention Rates
In a study focusing on liver surgeries, the retention rate of ICG was found to be around 4.4%, indicating its safety profile during extended surgical procedures .
Photodynamic Therapy (PDT)
Research indicates that ICG can enhance the effectiveness of PDT by inducing ROS production upon NIR irradiation. This dual action not only aids in tumor imaging but also promotes cell death pathways beneficial for cancer treatment .
Data Tables
Study | Participants | Tumor Identification Rate | Clear Resection Margins (%) | Reoperation Rate (%) |
---|---|---|---|---|
Bang et al. (2023) | 52 (ICG), 56 (Control) | 100% (except one study at 87%) | 88-100% | 0.0 - 5.4 |
Francini et al. (2020) | 10 | N/A | N/A | N/A |
Kim et al. (2021) | 15 (ICG), 14 (Control) | N/A | N/A | N/A |
Q & A
Basic Research Questions
Q. How do I standardize ICG concentration and administration protocols for fluorescence-guided surgery across heterogeneous tissue types?
- Methodological Answer : Begin with in vitro dose-response experiments to determine optimal ICG concentrations for target tissues (e.g., tumor vs. healthy tissue). Validate using animal models with controlled variables (e.g., pH, temperature). For clinical studies, employ pharmacokinetic modeling to adjust dosing based on patient BMI and hepatic clearance rates . Use spectral imaging systems to quantify fluorescence intensity and minimize inter-operator variability .
Q. What are the primary limitations of ICG in longitudinal imaging studies, and how can they be mitigated?
- Methodological Answer : ICG’s rapid photobleaching and short plasma half-life (~3–4 minutes) limit longitudinal tracking. Address this by co-administering stabilizing agents (e.g., albumin-binding formulations) or using time-lapsed imaging protocols. For chronic studies, pair ICG with near-infrared quantum dots for complementary long-term tracking . Ensure reproducibility by documenting light exposure parameters and batch-to-batch ICG variability .
Q. How do I design a robust literature review to identify gaps in ICG’s diagnostic applications?
- Methodological Answer : Use PRISMA guidelines for systematic reviews. Search PubMed/Medline with MeSH terms: "indocyanine green" AND ("lymph nodes" OR "neoplasm metastasis"). Filter for studies with ≥50 patients and validated outcome metrics (e.g., sensitivity/specificity). Critically appraise contradictions in reported false-positive rates, focusing on confounders like inflammatory tissue uptake .
Advanced Research Questions
Q. How can conflicting data on ICG’s tumor-specific uptake mechanisms be resolved?
- Methodological Answer : Discrepancies often arise from tumor microenvironment heterogeneity (e.g., vascular permeability vs. macrophage-mediated retention). Use multi-omics approaches:
Spatial transcriptomics to map ICG accumulation zones in resected tumors.
In silico modeling of ICG binding affinity to tumor-associated proteins (e.g., fibrinogen).
Cross-validate findings with in vivo fluorescence lifetime imaging (FLIM) to distinguish passive vs. active uptake .
Q. What experimental strategies improve the reproducibility of ICG-based intraoperative lymph node mapping?
- Methodological Answer : Standardize injection sites (e.g., peritumoral vs. submucosal) and timing (preoperative vs. intraoperative). Use dual-modality imaging (ICG + ⁹⁹mTc-nanocolloid) to validate false-negative rates. For statistical rigor, apply Cohen’s kappa coefficient to assess inter-surgeon agreement in fluorescence interpretation .
Q. How do I reconcile contradictory pharmacokinetic data for ICG in hepatic impairment models?
- Methodological Answer : Contradictions often stem from differences in animal models (e.g., cholestatic vs. cirrhotic). Conduct stratified analyses:
- Group 1: ICG clearance in bile duct-ligated rodents.
- Group 2: ICG metabolism in genetic knockout models (e.g., MRP2-deficient mice).
Use compartmental modeling to isolate biliary excretion rates from hepatic uptake .
Q. What novel methodologies exist for integrating ICG with emerging imaging modalities (e.g., hyperspectral or Raman imaging)?
- Methodological Answer : Develop hybrid protocols:
Hyperspectral : Pair ICG fluorescence with oxygen saturation mapping to differentiate malignant vs. ischemic tissues.
Raman : Use ICG as a contrast enhancer for label-free molecular fingerprinting.
Validate co-registration accuracy using phantoms with known optical properties .
Q. Data Analysis & Reporting
Q. How should I statistically analyze ICG fluorescence intensity data with non-normal distributions?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for skewed datasets. For longitudinal studies, use mixed-effects models to account for repeated measures. Normalize fluorescence values to a reference standard (e.g., pre-injection background) to reduce inter-experiment variability .
Q. What are the best practices for reporting negative results in ICG studies (e.g., failed lymph node detection)?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines :
- Disclose all technical parameters (e.g., excitation wavelength, camera gain).
- Report false negatives with histopathological confirmation.
- Use CONSORT flow diagrams for clinical trial transparency .
Q. Ethical & Reproducibility Considerations
Q. How do I ensure compliance with ethical standards when using ICG in vulnerable populations (e.g., pediatric or hepatically impaired patients)?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses. For pediatric studies, justify ICG’s safety profile using prior pharmacokinetic data in children. Include opt-out clauses and alternative imaging options in consent forms .
Q. What steps minimize batch-to-batch variability in ICG for multicenter trials?
- Methodological Answer : Source ICG from a single GMP-certified supplier. Pre-test each batch via spectrophotometry (peak absorbance at ~780 nm) and HPLC for purity (>95%). Distribute centralized calibration phantoms to all sites to standardize imaging settings .
Properties
Key on ui mechanism of action |
Indocyanine green is a fluorescent dye that works by absorbing light at a specific wavelength and re-emitting light at a longer wavelength. The mechanism of action of Indocyanine green involves its interaction with biological molecules and structures, specifically the intermolecular forces between the dye and biological molecules. When Indocyanine green is introduced into a biological system, it binds to plasma proteins, such as albumin, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The binding of Indocyanine green to plasma proteins helps to distribute the dye throughout the body and increases its persistence in the bloodstream. Once in the bloodstream, Indocyanine green can be used to visualize blood flow, monitor the distribution of intravenous drugs, and assess cardiac function. For example, Indocyanine green can be used in near-infrared spectroscopy (Indocyanine greenS) to monitor blood oxygenation levels in real-time, as the dye absorbs and re-emits light in the near-infrared spectrum. In addition to its use in monitoring blood flow and blood oxygenation levels, Indocyanine green has been used in a variety of other applications, including the visualization of the lymphatic system, the assessment of liver function, and the detection of cancerous tissues. Biochemical and Physiological EffectsIndocyanine green is a fluorescent dye that is used in medical and biological research due to its ability to interact with biological molecules and structures. The biochemical and physiological effects of Indocyanine green are dependent on its interaction with these biological systems. When Indocyanine green is introduced into a biological system, it binds to plasma proteins, such as albumin, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. The binding of Indocyanine green to plasma proteins helps to distribute the dye throughout the body and increases its persistence in the bloodstream. Once in the bloodstream, Indocyanine green can have a variety of biochemical and physiological effects, depending on the application. For example, Indocyanine green has been used to monitor blood flow and blood oxygenation levels, and to assess cardiac function. In addition to its use in monitoring blood flow and blood oxygenation levels, Indocyanine green has been used in a variety of other applications, including the visualization of the lymphatic system, the assessment of liver function, and the detection of cancerous tissues. The physiological effects of Indocyanine green are generally considered to be minimal and reversible, with no significant adverse effects reported in clinical studies. However, it is important to note that Indocyanine green is a foreign substance that is introduced into the body and may interact with biological systems in unexpected ways. |
---|---|
CAS No. |
3599-32-4 |
Molecular Formula |
C43H47N2NaO6S2 |
Molecular Weight |
775.0 g/mol |
IUPAC Name |
sodium;4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 |
InChI Key |
MOFVSTNWEDAEEK-UHFFFAOYSA-M |
impurities |
...COMMERCIAL PRODUCT CONTAINS MOISTURE & ABOUT 5% SODIUM IODIDE AS CONTAMINANT. |
SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Appearance |
Solid powder |
Color/Form |
DARK GREEN, BLUE-GREEN, OLIVE BROWN, DARK BLUE, OR BLACK POWDER, SOLN ARE DEEP EMERALD-GREEN IN COLOR |
Key on ui other cas no. |
3599-32-4 |
physical_description |
Dark green, blue-green, olive brown, dark blue, or black solid; Solutions are deep emerald-green; [HSDB] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
UNSTABLE IN SOLN. Solutions are stable only for a few hours and cannot be kept overnight. |
solubility |
SOL IN WATER & METHANOL; PRACTICALLY INSOL IN MOST OTHER ORG SOLVENTS Soluble in water, less soluble in ethanol. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cardio Green Cardio-Green Cardiogreen Green, Indocyanine Indocyanine Green Ujoveridin Vofaverdin Vophaverdin Wofaverdin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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